7-Amino-2-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
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Overview
Description
7-Amino-2-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyrazole with ethoxymethylenmalononitrile in the presence of a base such as pyridine. The reaction is carried out under reflux conditions for several hours, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often utilize deep eutectic solvents (DES) due to their environmentally benign nature and high yield. DESs, composed of quaternary salts like choline chloride and neutral molecules such as urea or glycerol, provide a scalable and simple work-up procedure .
Chemical Reactions Analysis
Types of Reactions
7-Amino-2-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can form additional ring structures through cyclization reactions.
Condensation Reactions: It can undergo condensation with various aldehydes and ketones to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases like pyridine, solvents such as ethanol, and catalysts like choline chloride. Reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion .
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
7-Amino-2-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing anticancer and antimicrobial agents.
Material Science: The compound’s photophysical properties make it suitable for use in fluorescent probes and organic light-emitting devices.
Biological Research: It is used in the study of enzyme inhibition and as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Amino-2-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 7-Aminoazolo[1,5-a]pyrimidine-6-carbonitrile
Uniqueness
7-Amino-2-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological and photophysical properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .
Properties
Molecular Formula |
C13H9N5 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
7-amino-2-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C13H9N5/c14-7-10-8-16-12-6-11(17-18(12)13(10)15)9-4-2-1-3-5-9/h1-6,8H,15H2 |
InChI Key |
VJXTVSGFFIDDMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=C2)N=CC(=C3N)C#N |
solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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